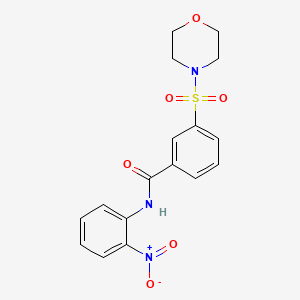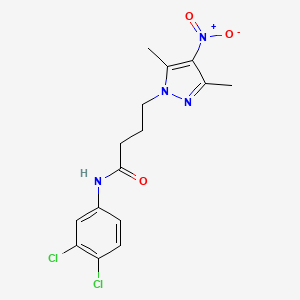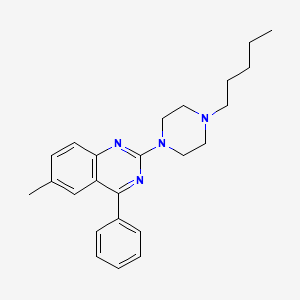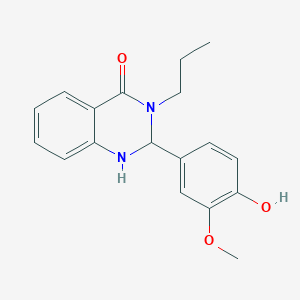![molecular formula C20H26N2O3S B5147575 N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5147575.png)
N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as IBTSG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBTSG is a type of sulfonylurea drug that has been synthesized and studied extensively in recent years.
Mechanism of Action
The mechanism of action of IBTSG involves its interaction with the sulfonylurea receptor (SUR) on pancreatic beta cells. This interaction stimulates the release of insulin from the beta cells, which helps to regulate blood glucose levels. Additionally, IBTSG has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
IBTSG has several biochemical and physiological effects that make it a promising therapeutic agent. One of the main effects of IBTSG is its ability to stimulate insulin secretion from pancreatic beta cells. This effect can help to regulate blood glucose levels in diabetic patients. Additionally, IBTSG has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using IBTSG in lab experiments is its specificity for the sulfonylurea receptor on pancreatic beta cells. This specificity allows researchers to study the effects of IBTSG on insulin secretion without affecting other cellular processes. However, one of the limitations of using IBTSG in lab experiments is its complex synthesis method, which can make it difficult and expensive to obtain.
Future Directions
There are several future directions for research on IBTSG. One area of research is the development of more efficient and cost-effective synthesis methods for IBTSG. Additionally, further studies are needed to fully understand the mechanism of action of IBTSG and its potential therapeutic applications. Finally, more research is needed to determine the long-term safety and efficacy of IBTSG in treating various conditions.
Synthesis Methods
The synthesis of IBTSG involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-methylbenzenesulfonyl chloride, which is reacted with 2-methylphenylamine to form the intermediate product. This intermediate is then reacted with isobutyl isocyanate to form the final product, IBTSG. The synthesis of IBTSG is a complex process that requires specialized knowledge and equipment.
Scientific Research Applications
IBTSG has been studied extensively in scientific research due to its potential therapeutic applications. One of the main areas of research for IBTSG is its use as an antidiabetic agent. IBTSG has been shown to stimulate insulin secretion from pancreatic beta cells, which can help to regulate blood glucose levels in diabetic patients. Additionally, IBTSG has been studied for its potential use in treating other conditions such as cancer, Alzheimer's disease, and inflammation.
Properties
IUPAC Name |
2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15(2)13-21-20(23)14-22(19-8-6-5-7-17(19)4)26(24,25)18-11-9-16(3)10-12-18/h5-12,15H,13-14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGSZTZQVYXCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC(C)C)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B5147497.png)

![1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(3-pyridinyl)propyl]butanamide](/img/structure/B5147521.png)
![3-(anilinomethyl)-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5147523.png)

![N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B5147544.png)


![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B5147564.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5147579.png)


